2-Fluoro-6-isothiocyanatopyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine ring, a nitrogen-containing six-membered heteroaromatic system, is a cornerstone of organic and medicinal chemistry. uni.lugoogle.comnih.gov Its prevalence stems from its unique electronic properties and its ability to be readily converted into a multitude of functionalized derivatives. uni.lu The nitrogen atom within the pyridine ring imparts a basic character and can act as a hydrogen bond acceptor, influencing the molecule's solubility and interaction with biological targets. acs.org Furthermore, the pyridine scaffold is a privileged structure found in numerous natural products, pharmaceuticals, and agrochemicals, highlighting its importance as a synthon in the development of new chemical entities. uni.lugoogle.comresearchgate.net The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, a feature that is fundamental to its synthetic utility. uni.lu
Role of Fluorine Substitution in Heterocyclic Chemistry
The introduction of fluorine atoms into heterocyclic compounds has become a powerful strategy in modern drug design and materials science. google.comnist.govguidechem.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological characteristics of a molecule. google.com Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical consideration in pharmaceutical development. Moreover, the presence of fluorine can modulate the lipophilicity and basicity of a molecule, thereby improving its membrane permeability and bioavailability. In the context of a pyridine ring, a fluorine substituent can further activate the ring towards nucleophilic attack, enhancing its reactivity in synthetic transformations.
Importance of the Isothiocyanate Functional Group in Chemical Transformations
The isothiocyanate group (-N=C=S) is a highly reactive and versatile functional group in organic synthesis. It serves as a powerful electrophile, readily reacting with a wide range of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity makes isothiocyanates valuable intermediates for the construction of more complex molecules and various heterocyclic systems. The isothiocyanate group is also a key feature in the Edman degradation, a method for sequencing amino acids in peptides, underscoring its importance in bio-organic chemistry.
Contextualizing 2-Fluoro-6-isothiocyanatopyridine within Advanced Organic Synthesis
This compound integrates the advantageous features of its three core components. The fluorinated pyridine ring provides a stable, yet reactive, scaffold, while the isothiocyanate group offers a versatile handle for a variety of chemical transformations. The fluorine atom at the 2-position is expected to activate the 6-position (and vice versa) for nucleophilic substitution, potentially allowing for sequential and regioselective functionalization. This dual reactivity makes the compound a promising intermediate for the synthesis of complex, polysubstituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. While specific, detailed research on this compound is not abundant in publicly available literature, its structural motifs are present in compounds explored in pharmaceutical and agrochemical research.
Scope and Objectives of Academic Inquiry on this compound
Further academic inquiry into this compound would likely focus on several key areas. A primary objective would be the development and optimization of a robust and scalable synthetic route to the compound, likely starting from the commercially available 2-amino-6-fluoropyridine. Detailed characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is essential to confirm its structure and purity. Subsequent research would logically explore the reactivity of the isothiocyanate group and the potential for nucleophilic aromatic substitution of the fluorine atom. Investigating the scope of its reactions with various nucleophiles would establish its utility as a building block for creating libraries of novel pyridine-based compounds for screening in drug discovery and materials science applications.
Structure
3D Structure
Properties
Molecular Formula |
C6H3FN2S |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-fluoro-6-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-5-2-1-3-6(9-5)8-4-10/h1-3H |
InChI Key |
UCKKCYQTAOYMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)N=C=S |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Fluoro 6 Isothiocyanatopyridine
Nucleophilic Addition Reactions of the Isothiocyanate Moiety
The isothiocyanate functional group (-N=C=S) in 2-Fluoro-6-isothiocyanatopyridine is highly electrophilic at the central carbon atom. This makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of stable addition products. These reactions are fundamental to the synthesis of diverse molecular architectures.
Formation of Thiourea (B124793) Derivatives with Amines
The reaction of this compound with primary or secondary amines readily affords thiourea derivatives. ias.ac.innih.govresearchgate.netuobabylon.edu.iqorganic-chemistry.org This reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. The resulting intermediate then undergoes proton transfer to yield the stable thiourea. The general reaction is depicted below:
General Reaction Scheme:
This straightforward condensation is widely employed in the synthesis of various thiourea-containing compounds. ias.ac.innih.govresearchgate.netuobabylon.edu.iqorganic-chemistry.org
Table 1: Examples of Thiourea Derivatives from this compound and Amines
| Amine Reactant | Resulting Thiourea Derivative |
| Ammonia | N-(6-Fluoropyridin-2-yl)thiourea |
| Methylamine (B109427) | N-Methyl-N'-(6-fluoropyridin-2-yl)thiourea |
| Aniline | N-Phenyl-N'-(6-fluoropyridin-2-yl)thiourea |
| Piperidine | 1-((6-Fluoropyridin-2-yl)carbamothioyl)piperidine |
Synthesis of Carbamate (B1207046) Derivatives with Alcohols
While less common than the reaction with amines, isothiocyanates can react with alcohols to form thiocarbamate derivatives. This reaction typically requires a catalyst or activation to proceed efficiently due to the lower nucleophilicity of alcohols compared to amines. The process involves the addition of the alcohol's oxygen atom to the isothiocyanate carbon.
The synthesis of carbamate derivatives from isocyanates and alcohols is a well-established process. google.comrsc.org Although the direct reaction of this compound with alcohols to form carbamates is not extensively documented in the provided search results, the analogous reactivity of isocyanates suggests this pathway is plausible under appropriate conditions.
Generation of Dithiocarbamate (B8719985) Derivatives with Thiols
The reaction of isothiocyanates with thiols (mercaptans) leads to the formation of dithiocarbamate derivatives. researchgate.netscilit.comorganic-chemistry.orgimpactfactor.org This reaction is analogous to the addition of amines and alcohols, with the sulfur atom of the thiol acting as the nucleophile. The thiol attacks the electrophilic carbon of the isothiocyanate, forming a C-S bond and yielding a dithiocarbamate.
General Reaction Scheme:
Table 2: Examples of Dithiocarbamate Derivatives from Thiols
| Thiol Reactant | Resulting Dithiocarbamate Derivative |
| Ethanethiol | Ethyl (6-fluoropyridin-2-yl)carbamodithioate |
| Thiophenol | Phenyl (6-fluoropyridin-2-yl)carbamodithioate |
Mechanistic Pathways of Nucleophilic Attack on the Isothiocyanate Group
The fundamental mechanism of nucleophilic addition to the isothiocyanate group involves the attack of a nucleophile (Nu:) on the electrophilic central carbon atom of the -N=C=S moiety. masterorganicchemistry.comlibretexts.orgbyjus.comyoutube.com This attack leads to the breaking of the C=S or C=N double bond, with the electron density shifting to the sulfur or nitrogen atom, respectively.
Mechanism Steps:
Nucleophilic Attack: The nucleophile adds to the central carbon of the isothiocyanate.
Intermediate Formation: A tetrahedral intermediate is formed.
Protonation: The intermediate is typically protonated by a solvent or another proton source to yield the final stable product. byjus.com
The presence of the electron-withdrawing fluorine atom on the pyridine (B92270) ring enhances the electrophilicity of the isothiocyanate carbon, thereby facilitating nucleophilic attack.
Cycloaddition Reactions
Cycloaddition reactions offer a powerful method for the construction of cyclic and heterocyclic systems. libretexts.org this compound, with its reactive isothiocyanate group, can participate in such reactions.
[3+2] Cycloaddition with Isocyanides for Heterocycle Construction
The isothiocyanate group can act as a 1,3-dipole synthon in [3+2] cycloaddition reactions. While specific examples involving this compound are not detailed in the provided search results, the general reactivity pattern of isothiocyanates suggests their utility in forming five-membered heterocyclic rings. For instance, the reaction with isocyanides could potentially lead to the formation of thiazole (B1198619) or other related heterocyclic structures. The [3+2] cycloaddition of isocyanides with other partners, such as aryl diazonium salts, has been reported to yield triazoles. nih.gov This highlights the potential for isothiocyanates to participate in similar cycloaddition pathways for the synthesis of various heterocycles. Further research is needed to explore the specific [3+2] cycloaddition reactions of this compound.
Exploration of Other Pericyclic Transformations
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations in organic chemistry. researchgate.netnih.gov While specific literature detailing the pericyclic reactivity of this compound is not available, the behavior of its constituent functional groups—the pyridine ring and the isothiocyanate moiety—allows for the exploration of potential transformations.
Isothiocyanates are known to participate in cycloaddition reactions. rsc.org For instance, they can undergo [2+4] cycloadditions where the C=S bond acts as a dienophile. acs.org They can also engage in formal [3+2] cycloaddition reactions, highlighting their versatility as building blocks for heterocyclic systems. wikipedia.org Given this precedent, this compound could potentially react with suitable dienes, where the isothiocyanate group would serve as the 2π-electron component.
The pyridine ring itself can be involved in pericyclic reactions, though often requiring specific activation. For example, pyridinium (B92312) salts have been shown to undergo electrocyclic ring-opening reactions when treated with nucleophiles. nih.gov An electrocyclic reaction is a concerted process that involves the formation of a σ-bond and the loss of a π-bond, or the reverse, within a conjugated system. gre.ac.ukorganic-chemistry.org While this compound is not a pyridinium salt, its reactivity could be modulated by derivatization or under specific reaction conditions to facilitate such transformations.
The general classes of pericyclic reactions are summarized in the table below.
| Reaction Class | Description | Bond Changes (Sigma / Pi) |
| Cycloaddition | Two π-systems combine to form a ring. organic-chemistry.orgrsc.org | +2 / -2 |
| Electrocyclic Reaction | A conjugated system cyclizes, converting a π-bond to a σ-bond. organic-chemistry.orgrsc.org | +1 / -1 |
| Sigmatropic Rearrangement | A σ-bond migrates across a π-system. organic-chemistry.org | 0 / 0 |
| Ene Reaction | An alkene with an allylic hydrogen reacts with an enophile. organic-chemistry.org | +1 / -1 |
This table provides a general overview of major pericyclic reaction types.
Reduction of the Isothiocyanate Group to Corresponding Amineswikipedia.org
The conversion of an isothiocyanate group to a primary amine is a reductive process. However, a more common transformation is the partial reduction to a thioformamide. nih.govmasterorganicchemistry.com For the complete reduction to an amine, strong reducing agents are typically required.
A key reagent for the reduction of isothiocyanates is Lithium Aluminum Hydride (LiAlH₄). wikipedia.orgpressbooks.pub Research has shown that LiAlH₄ can reduce both isocyanates and isothiocyanates. wikipedia.org In these reactions, the product is not the primary amine (R-NH₂) but the corresponding secondary methylamine (R-NHCH₃). This occurs because the hydride reagent effectively reduces the C=S double bond and also methylates the nitrogen atom. The reaction proceeds through a complex aluminum-containing intermediate, which upon hydrolysis yields the final methylamine product. wikipedia.org
The general stoichiometry for this reduction is as follows: 4 RNCS + 3 LiAlH₄ → LiAl[NR(CH₃)]₄ + 2 LiAlS₂
This intermediate is then hydrolyzed to produce the secondary amine: LiAl[NR(CH₃)]₄ + 4 H₂O → 4 RNH(CH₃) + LiAl(OH)₄
High yields, ranging from 78-96%, have been reported for the reduction of various isothiocyanates, including phenyl isothiocyanate, to their corresponding methylamines using this method. wikipedia.org This suggests that this compound would likely be reduced to 2-fluoro-6-(methylamino)pyridine under these conditions.
Other methods for the reduction of nitrogen-containing functional groups to amines often involve catalytic hydrogenation or other metal-based reagents, but LiAlH₄ is particularly effective for amides, nitriles, and, as noted, isothiocyanates. libretexts.orgacs.org
Influence of Fluorine Substitution on Reaction Pathways and Selectivity
The presence of a fluorine atom at the 2-position of the pyridine ring significantly impacts the reactivity of this compound. This influence can be understood by considering both electronic and steric effects.
The fluorine atom exerts a powerful electron-withdrawing effect on the pyridine ring. This is due to its high electronegativity, which decreases the electron density of the aromatic system through a strong negative inductive (-I) effect.
This deactivation has profound consequences for the ring's reactivity. Pyridine itself is already less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the nitrogen atom withdraws electron density. pressbooks.pub The addition of a highly electronegative fluorine atom further deactivates the ring, making EAS reactions extremely difficult and requiring harsh conditions.
Conversely, the electron-withdrawing nature of fluorine activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). By pulling electron density away from the ring carbons, particularly the ortho and para positions, fluorine makes them more electrophilic and susceptible to attack by nucleophiles. The fluorine atom itself can act as an excellent leaving group in SNAr reactions, often being more reactive than other halogens in similar positions.
Steric effects refer to the influence of the size of atoms or groups on the rate and outcome of a reaction. The fluorine atom is the smallest of the halogens, with a van der Waals radius of approximately 1.47 Å.
Due to its small size, the steric hindrance caused by the fluorine atom at the 2-position is generally minimal. Its electronic effects are typically the dominant factor in determining the reactivity of the molecule. However, in reactions where a bulky reagent is approaching the nitrogen atom or the adjacent isothiocyanate group, even the small fluorine atom could exert some steric influence, potentially directing the reagent to the less hindered side of the molecule or slightly slowing the reaction rate compared to an un-substituted analogue. Nonetheless, for most transformations, the powerful electronic deactivation (for EAS) or activation (for SNAr) of the ring by the fluorine atom will be the primary determinant of the reaction's pathway and selectivity.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F).
¹H NMR for Proton Environment Elucidation
¹H NMR spectroscopy would be used to determine the number of different types of protons, their electronic environment, and their connectivity within the 2-Fluoro-6-isothiocyanatopyridine molecule. For the aromatic pyridine (B92270) ring, one would expect to observe three distinct signals corresponding to the protons at positions 3, 4, and 5. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the fluorine and isothiocyanate groups. The multiplicity of each signal (e.g., doublet, triplet, doublet of doublets) would arise from spin-spin coupling with adjacent protons, and the coupling constants (J) would provide information about the relative positions of the protons on the pyridine ring.
¹³C NMR for Carbon Skeleton Analysis, including Thiocarbonyl Carbon
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, six distinct signals would be expected in the ¹³C NMR spectrum. Five of these signals would correspond to the carbon atoms of the pyridine ring, with their chemical shifts significantly affected by the attached fluorine and isothiocyanate groups, as well as the nitrogen heteroatom. A key signal would be that of the thiocarbonyl carbon (-N=C=S), which typically appears in a distinct region of the spectrum. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR for Direct Fluorine Atom Characterization
¹⁹F NMR is a highly sensitive technique used for the direct observation of fluorine atoms in a molecule. A single signal would be expected in the ¹⁹F NMR spectrum of this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons on the pyridine ring would result in a characteristic multiplicity for the ¹⁹F signal, providing further structural confirmation.
Quantitative NMR (q-NMR) Techniques for Purity Assessment and Structural Confirmation
Quantitative NMR (q-NMR) is a powerful method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound sample can be calculated. This technique relies on ensuring that the NMR experiment is performed under conditions that allow for accurate integration of the signals. q-NMR can also serve as a method for structural confirmation by ensuring the ratio of integrals for different protons within the molecule corresponds to the expected structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺•), which corresponds to the molecular weight of the compound, and a series of fragment ions. For this compound, the mass spectrum would be expected to show a molecular ion peak. The fragmentation pattern would likely involve the loss of the isothiocyanate group or the fluorine atom, as well as fragmentation of the pyridine ring itself. Analysis of these fragments can provide valuable information for confirming the structure of the molecule.
Chromatographic Analysis for Purity and Mixture Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for verifying the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound, given its moderate polarity.
A typical HPLC system for this analysis would employ a C18 stationary phase. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the pyridine ring exhibits strong absorbance. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
| Parameter | Typical Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. This compound is amenable to GC-MS analysis. The gas chromatograph separates the compound from other volatile components in a sample, and the mass spectrometer provides mass information for identification.
In a typical GC-MS analysis, the compound would be introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. The retention time in the GC is a characteristic of the compound. Upon elution from the column, the compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum shows the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its structural elucidation. For this compound, characteristic fragments would be expected from the loss of the isothiocyanate group or cleavage of the pyridine ring.
| Parameter | Typical Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 50 °C, ramp to 250 °C |
| Ionization Mode | Electron Impact (EI) |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., -NCS Group)
Infrared (IR) spectroscopy is a key method for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.
The most prominent and diagnostic absorption would be that of the isothiocyanate (-N=C=S) group, which typically shows a strong and sharp band in the region of 2000-2200 cm⁻¹. Other significant absorptions would include those for the C-F stretch, C=N and C=C stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations of the aromatic ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| -N=C=S Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |
| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This data is used to confirm the empirical and molecular formula of the compound. For this compound (C₆H₃FN₂S), the theoretical elemental composition can be calculated from its molecular weight.
Experimental values obtained from elemental analysis of a pure sample of this compound should be in close agreement with the calculated theoretical values, typically within ±0.4%.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 46.74 |
| Hydrogen (H) | 1.96 |
| Fluorine (F) | 12.32 |
| Nitrogen (N) | 18.17 |
| Sulfur (S) | 20.80 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules, which involves finding the arrangement of atoms that corresponds to the lowest energy state. For 2-Fluoro-6-isothiocyanatopyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine the most stable molecular conformation. nih.govnih.gov This process yields optimized structural parameters, including bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for subsequent calculations of other molecular properties. scispace.com
Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)
| Parameter | Value |
|---|---|
| C-F Bond Length | 1.35 Å |
| C-N (pyridine) Bond Length | 1.34 Å |
| N=C (isothiocyanate) Bond Length | 1.21 Å |
| C=S (isothiocyanate) Bond Length | 1.56 Å |
| C-N-C (pyridine) Bond Angle | 117° |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a rigorous approach to predicting the electronic structure of molecules. For this compound, ab initio calculations can be used to obtain accurate wavefunctions and energies, which are fundamental for understanding its chemical behavior. nih.govnih.gov These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties.
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Computational methods provide valuable insights into the distribution of electrons and the nature of molecular orbitals.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. scirp.org For this compound, DFT calculations can be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution.
Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.2 |
| LUMO | -1.5 |
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, based on the distribution of electrons in the calculated wavefunction. semanticscholar.org This analysis for this compound would reveal the electrophilic and nucleophilic sites within the molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. researchgate.netresearchgate.net Red regions on the MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. irjweb.com
Illustrative Mulliken Charges for Selected Atoms in this compound (Hypothetical Data)
| Atom | Mulliken Charge (e) |
|---|---|
| F | -0.35 |
| N (pyridine) | -0.28 |
| N (isothiocyanate) | -0.15 |
| C (isothiocyanate) | +0.45 |
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated IR spectrum for this compound would show characteristic peaks for the C-F, C=N, and C=S stretching and bending vibrations, aiding in its structural elucidation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra for this compound would be invaluable for assigning the signals in experimentally obtained NMR spectra.
Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data)
| Spectroscopic Parameter | Predicted Value |
|---|---|
| IR Frequency (N=C=S stretch) | ~2100 cm⁻¹ |
| ¹³C NMR Chemical Shift (C-F) | ~160 ppm |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions involving this compound. Through these simulations, chemists can visualize the transformation of reactants into products on a molecular level.
Transition State Characterization
A key aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. For reactions involving this compound, computational methods are employed to determine the geometry, frequency, and energy of these fleeting structures. This information is crucial for predicting the feasibility and rate of a chemical reaction.
Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies
The surrounding solvent can significantly influence the course of a chemical reaction. Computational studies on this compound account for these effects using various solvation models. Implicit models represent the solvent as a continuous medium, which is computationally efficient. In contrast, explicit solvation models include individual solvent molecules, offering a more detailed and accurate picture of solvent-solute interactions, albeit at a higher computational cost. The choice of model depends on the specific system and the level of accuracy required.
Application of Machine Learning in Predicting Reactivity and Properties
The advent of machine learning has opened new avenues in computational chemistry. For this compound, machine learning algorithms can be trained on existing experimental and computational data to predict its reactivity in various chemical environments and to estimate its physicochemical properties. This approach can accelerate the discovery of new reactions and the design of novel molecules with desired characteristics.
Structure Reactivity Relationship Studies of Fluorinated Isothiocyanatopyridines
Influence of Fluorine Position on Isothiocyanate Reactivity
The position of the fluorine atom on the pyridine (B92270) ring relative to the isothiocyanate group is a critical determinant of the compound's reactivity. In 2-Fluoro-6-isothiocyanatopyridine, the fluorine atom is located at the C-2 position, ortho to the ring nitrogen and meta to the isothiocyanate group at C-6.
The fluorine atom exerts a powerful electron-withdrawing effect through induction (-I effect) on the pyridine ring. This effect reduces the electron density of the aromatic system, making the carbon atoms of the ring more electrophilic. Consequently, the carbon atom of the isothiocyanate group (-N=C=S) becomes more susceptible to nucleophilic attack. The reactivity of the isothiocyanate group in reactions with nucleophiles, such as amines or thiols to form thiourea (B124793) or dithiocarbamate (B8719985) derivatives, is therefore enhanced.
Furthermore, the presence of the electron-withdrawing fluorine atom can stabilize the negative charge that develops in the transition state of nucleophilic addition reactions to the isothiocyanate group, thereby lowering the activation energy and increasing the reaction rate. Studies on related fluorinated heterocycles have shown that fluorination significantly accelerates the rate of nucleophilic aromatic substitution (SNAr) reactions. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine. nih.gov While this applies to substitution on the ring itself, the underlying electronic influence extends to the appended functional groups.
Comparison with Non-Fluorinated Pyridyl Isothiocyanates
To fully appreciate the impact of the fluorine atom, it is useful to compare the reactivity of this compound with its non-fluorinated analogue, 2-isothiocyanatopyridine.
The primary difference lies in the electronic nature of the pyridine ring. In the absence of the fluorine atom, the pyridine ring is less electron-deficient. As a result, the isothiocyanate group in 2-isothiocyanatopyridine is less electrophilic and, therefore, less reactive towards nucleophiles compared to its fluorinated counterpart. The fluorine atom in the 2-position acts to "activate" the isothiocyanate at the 6-position.
This difference in reactivity can be leveraged in synthetic chemistry. For applications requiring rapid and efficient conjugation to nucleophiles under mild conditions, this compound would be the preferred reagent. Conversely, if a slower, more controlled reaction is desired, the non-fluorinated analogue might be more suitable.
Table 1: Comparative Predicted Reactivity of Pyridyl Isothiocyanates
This table presents a qualitative comparison based on established electronic principles, as direct experimental kinetic data is limited.
| Compound | Key Feature | Electrophilicity of Isothiocyanate Carbon | Predicted Reactivity with Nucleophiles |
| This compound | Strong -I effect from fluorine | High | Enhanced |
| 2-Isothiocyanatopyridine | No electron-withdrawing substituent | Moderate | Baseline |
| 2-Chloro-6-isothiocyanatopyridine | Weaker -I effect than fluorine | Moderate-High | Moderate enhancement |
Electronic and Steric Factors Governing Reaction Selectivity
The selectivity of reactions involving this compound is governed by a combination of electronic and steric effects. nih.gov
Electronic Factors: The dominant electronic factor is the strong inductive effect of the fluorine atom. researchgate.net This effect makes the entire pyridine ring electron-poor, but it particularly influences the positions ortho and para to it. This general electron deficiency enhances the electrophilicity of the isothiocyanate carbon, making it the primary site for nucleophilic attack. In reactions involving ambident nucleophiles, the electronic nature of the pyridine ring can influence which atom of the nucleophile preferentially attacks the isothiocyanate.
Steric Factors: Steric hindrance plays a crucial role in directing the approach of incoming reagents. researchgate.netescholarship.org The fluorine atom itself is relatively small, with a van der Waals radius of approximately 1.47 Å, and thus imparts minimal steric bulk at the C-2 position. researchgate.net However, the isothiocyanate group at C-6 is significantly larger. The interplay between the small fluorine atom and the bulkier isothiocyanate group can influence the regioselectivity of reactions on the pyridine ring itself, although the primary reactivity is expected at the isothiocyanate functional group. For reactions at the isothiocyanate, the steric bulk of the incoming nucleophile will be a key factor; very large nucleophiles may experience slower reaction rates due to hindered access to the electrophilic carbon atom.
Table 2: Physicochemical Properties of this compound
Data is based on computed properties from public databases.
| Property | Value | Source |
| Molecular Formula | C6H3FN2S | uni.lu |
| Molecular Weight | 154.17 g/mol | smolecule.com |
| InChIKey | UCKKCYQTAOYMNL-UHFFFAOYSA-N | smolecule.com |
| Predicted XlogP | 3.0 | uni.lu |
| Canonical SMILES | C1=CC(=NC(=C1)F)N=C=S | smolecule.com |
Impact of Fluorine on Stability and Storage Characteristics
The incorporation of fluorine into organic molecules often enhances their thermal and chemical stability. nih.gov This is primarily due to the high strength of the carbon-fluorine (C-F) bond. It is therefore predicted that this compound possesses greater stability compared to its bromo- or iodo-substituted counterparts.
Therefore, despite the stabilizing effect of the fluorine atom on the pyridine ring, this compound should be handled and stored with care. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures, and protected from light and moisture to prevent degradation.
Derivation of Structure-Property Relationships for Synthetic Design
The analysis of this compound allows for the derivation of valuable structure-property relationships (SPRs) that can guide future synthetic design. nih.govescholarship.org
Fluorine as a Reactivity Modulator: The presence of a fluorine atom significantly enhances the electrophilicity and reactivity of the isothiocyanate group. The position of the fluorine atom is key; a fluorine atom at C-2 or C-4 would have a more pronounced activating effect on a C-6 isothiocyanate than a fluorine atom at C-3 or C-5.
Balancing Reactivity and Stability: The C-F bond imparts stability to the aromatic core, while the isothiocyanate group provides a reactive handle for conjugation and further functionalization. This combination makes fluorinated isothiocyanatopyridines attractive bifunctional reagents.
Predictable Selectivity: The reaction chemistry is dominated by the highly electrophilic isothiocyanate group. Synthetic chemists can reliably predict that nucleophilic attack will occur at this site, leading to the formation of thiourea derivatives and related structures. smolecule.com
These SPRs allow chemists to rationally design molecules with tailored properties. By strategically positioning fluorine atoms and other substituents, it is possible to fine-tune the reactivity, stability, and other physicochemical properties of pyridyl isothiocyanates for specific applications in fields ranging from drug discovery to polymer science.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Methods for Isothiocyanate Formation
The synthesis of isothiocyanates (ITCs) has traditionally relied on stoichiometric and often hazardous reagents like thiophosgene (B130339) or carbon disulfide (CS₂). rsc.orgmdpi.combeilstein-journals.org While effective, these methods present significant environmental and safety challenges. The future of synthesizing 2-Fluoro-6-isothiocyanatopyridine and its analogs lies in the adoption of milder, more sustainable catalytic methods.
Recent advancements have demonstrated the viability of amine-catalyzed sulfurization of isocyanides using elemental sulfur. rsc.orgrsc.org This approach, which can be performed with low catalyst loadings (as low as 2 mol% of DBU) and in greener solvents, offers a significant improvement in sustainability. rsc.orgrsc.org Another promising avenue is the use of visible-light photoredox catalysis, which enables the conversion of primary amines to isothiocyanates using CS₂ under mild, metal-free conditions. organic-chemistry.org This method has shown broad substrate compatibility and proceeds efficiently at ambient temperatures. organic-chemistry.org
Transition metal catalysis also offers a powerful toolkit for ITC synthesis. mdpi.com Catalysts based on selenium, molybdenum, or rhodium have been shown to facilitate the formation of isothiocyanates from isocyanides and sulfur with excellent yields, often under milder conditions than uncatalyzed thermal methods. mdpi.com Adapting these catalytic systems to the synthesis of this compound from 2-amino-6-fluoropyridine or a corresponding isocyanide precursor represents a key research direction.
| Catalytic Method | Key Reagents/Catalysts | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Amine-Catalyzed Sulfurization | Isocyanide, Elemental Sulfur, DBU (catalyst) | Moderate heating (e.g., 40 °C) in benign solvents | Sustainable, avoids toxic reagents, low catalyst loading | rsc.orgrsc.org |
| Visible-Light Photocatalysis | Primary Amine, CS₂, Rose Bengal (photocatalyst) | Green LED light, ambient temperature, metal-free | Mild conditions, high yields, environmentally friendly | organic-chemistry.org |
| Transition Metal Catalysis | Isocyanide, Sulfur, Molybdenum or Rhodium complexes | Refluxing solvents (e.g., acetone) | Excellent yields, facilitates reaction for diverse substrates | mdpi.com |
Exploration of Under-Researched Reaction Pathways
The isothiocyanate group is well-known for its reactivity towards nucleophiles, readily forming thioureas, thioamides, and carbamothiolates. thieme-connect.com However, the reactivity of this compound is likely modulated by the fluorine atom and the pyridine (B92270) ring nitrogen, creating opportunities for exploring less conventional reaction pathways. The strong electrophilic nature of the isothiocyanate carbon is well-established, but its participation in cycloaddition reactions to form diverse heterocycles is an area ripe for further investigation with this specific substrate. mdpi.com
Furthermore, reactions that engage other parts of the molecule are largely unexplored. For instance, selective transition-metal-catalyzed cross-coupling reactions at the C-F bond, while challenging, could provide a pathway to novel C-C or C-N bond formations, functionalizing the pyridine ring without consuming the isothiocyanate handle. Research into reactions that exploit the pyridine nitrogen, such as N-oxidation or quaternization, could also yield derivatives with altered electronic and steric properties, potentially leading to new applications. The incompatibility of the isothiocyanate group with strong bases like organolithium reagents under batch conditions is a known limitation. thieme-connect.comthieme-connect.com Therefore, developing reaction protocols under milder, base-free, or kinetically controlled conditions could unlock new synthetic transformations that are currently inaccessible.
Integration into Flow Chemistry and Automated Synthesis Platforms
The high reactivity of many isothiocyanates makes them ideal candidates for generation and immediate use in continuous-flow systems. cam.ac.uk Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous when dealing with reactive or unstable intermediates. thieme-connect.comresearchgate.net The synthesis of isothiocyanate-substituted aryllithiums, which are often unstable under batch conditions, has been successfully demonstrated in flow reactors, enabling subsequent reactions with various electrophiles in high yields. thieme-connect.comthieme-connect.comresearchgate.net
Applying this strategy to this compound could overcome its incompatibility with strong nucleophiles by generating reactive species in situ and immediately consuming them in a subsequent step. thieme-connect.com An integrated flow system could facilitate a multi-step sequence, for example, the formation of the isothiocyanate from an amine precursor, followed by a nucleophilic addition or cycloaddition, all within a single, automated process. thieme-connect.com This approach not only improves safety and efficiency but also enables the rapid generation of a library of derivatives for screening purposes, accelerating the discovery of new bioactive molecules.
Advanced Computational Methodologies for Predictive Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Docking studies have already been employed to investigate how other isothiocyanates interact with biological targets, such as proteasomal cysteine deubiquitinases, by predicting binding modes and energies. nih.govnih.gov Similar in silico approaches can be used to screen virtual libraries of this compound derivatives against various protein targets, prioritizing candidates for synthesis and biological evaluation.
Beyond biological applications, computational methods such as Density Functional Theory (DFT) can be used to predict reactivity, elucidate reaction mechanisms, and design novel catalysts. For instance, calculations could model the transition states of various cycloaddition reactions or predict the regioselectivity of nucleophilic attacks on the pyridine ring. This predictive power can guide experimental design, saving time and resources by focusing on the most promising synthetic routes and molecular targets. Computational modeling can also help in designing derivatives with tailored electronic properties, such as tuning the molecule's utility as a fluorophore or a component in functional materials. nih.gov
Design of New Fluorinated Pyridyl Isothiocyanate Derivatives for Targeted Synthetic Applications
The incorporation of fluorine into pharmaceuticals and agrochemicals is a well-established strategy to enhance properties such as metabolic stability, bioavailability, and binding affinity. researchgate.netmdpi.com Fluorinated pyridine cores are present in numerous approved drugs. mdpi.com The combination of this privileged scaffold with the versatile isothiocyanate handle in this compound provides a foundation for designing a new generation of targeted molecules.
Future design efforts could focus on several key areas:
Bioactive Probes and Inhibitors: Building on the known anticancer and antimicrobial activities of other isothiocyanates, new derivatives can be designed as covalent inhibitors of specific enzymes, where the isothiocyanate group acts as an electrophilic warhead. nih.govresearchgate.net
Fluorophores and Imaging Agents: The fluorinated pyridine moiety can be incorporated into larger conjugated systems to create novel fluorescent dyes. The fluorine atom can be useful for tuning the photophysical properties of the molecule or for use in ¹⁹F-MRI applications. nih.govmdpi.com
Building Blocks for Heterocycle Synthesis: The compound itself can serve as a versatile precursor for more complex heterocyclic systems through reactions that engage both the isothiocyanate group and the pyridine ring. mdpi.com
By systematically modifying the structure—for example, by introducing additional substituents onto the pyridine ring—researchers can fine-tune the steric and electronic properties of these derivatives to optimize their function for a specific application, from drug discovery to materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 2-Fluoro-6-isothiocyanatopyridine?
- Methodological Answer : The synthesis typically involves introducing the isothiocyanate group (-NCS) into a fluoropyridine scaffold. A common approach is the reaction of 2-fluoro-6-aminopyridine with thiophosgene under controlled pH (8–9) and low-temperature conditions (0–5°C) to avoid side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to isolate the product. Safety protocols, including fume hood use and PPE (gloves, face shields), must align with guidelines for handling isothiocyanates due to their toxicity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C, 19F): Confirm fluorine substitution and isothiocyanate group presence.
- FT-IR : Verify the -NCS stretch (~2050–2150 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and detect trace impurities.
- Elemental Analysis : Validate empirical formula (C₆H₃FN₂S).
Calibration with reference standards and solvent blanks is essential to minimize artifacts .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Hypothesis Framing : Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to define objectives, e.g., "Does fluorine’s electron-withdrawing effect enhance electrophilicity at the isothiocyanate group compared to non-fluorinated analogs?"
- Experimental Variables :
- Independent: Reaction temperature, solvent polarity, nucleophile strength (e.g., amines vs. thiols).
- Dependent: Reaction yield (quantified via GC-MS), intermediate stability (monitored by in-situ IR).
- Control Groups : Compare with 2-Chloro-6-isothiocyanatopyridine to isolate fluorine’s electronic effects.
- Statistical Validation : Triplicate trials with ANOVA to assess significance (p < 0.05) .
Q. How can contradictory data on the compound’s stability under aqueous conditions be resolved?
- Methodological Answer :
- Data Triangulation : Replicate experiments under varying humidity levels (10–90% RH) and pH (3–10). Use kinetic studies (UV-Vis monitoring at λ = 270 nm) to track degradation rates.
- Controlled Storage : Test stability in anhydrous solvents (e.g., DMF, acetonitrile) vs. aqueous buffers.
- Advanced Analytics : Employ LC-QTOF-MS to identify degradation byproducts (e.g., thiourea derivatives).
- Peer Review : Cross-validate findings with independent labs to rule out instrumentation bias .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Basis sets like 6-31G(d,p) are recommended for accuracy.
- Molecular Dynamics (MD) : Simulate solvent interactions to model solvation effects.
- Software Tools : Gaussian, ORCA, or VASP for simulations; PyMOL for visualization.
- Validation : Compare computed NMR shifts with experimental data to refine parameters .
Methodological Best Practices
- Safety Protocols : Adhere to OSHA/NIOSH guidelines for isothiocyanates:
- Data Reproducibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
